molecular formula C13H16O2 B13344316 Methyl 2-(3-phenylcyclobutyl)acetate

Methyl 2-(3-phenylcyclobutyl)acetate

Cat. No.: B13344316
M. Wt: 204.26 g/mol
InChI Key: DGYTWSILCMXABN-UHFFFAOYSA-N
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Description

Methyl 2-(3-phenylcyclobutyl)acetate is an organic compound with the molecular formula C13H16O2 It is characterized by a cyclobutyl ring substituted with a phenyl group and an acetate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-phenylcyclobutyl)acetate typically involves the cyclization of appropriate precursors followed by esterification. One common method includes the reaction of 3-phenylcyclobutanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, forming the desired ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes. These processes often utilize catalysts to enhance reaction rates and yields. The use of continuous flow reactors can also improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-phenylcyclobutyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of 3-phenylcyclobutanone or 3-phenylcyclobutanecarboxylic acid.

    Reduction: Formation of 2-(3-phenylcyclobutyl)ethanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-(3-phenylcyclobutyl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-phenylcyclobutyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

    Methyl 2-(3-cyclobutyl)acetate: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    Ethyl 2-(3-phenylcyclobutyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-(3-phenylcyclopropyl)acetate: Contains a cyclopropyl ring instead of a cyclobutyl ring, leading to different steric and electronic effects.

Uniqueness: Methyl 2-(3-phenylcyclobutyl)acetate is unique due to the presence of both a phenyl group and a cyclobutyl ring, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.

Biological Activity

Methyl 2-(3-phenylcyclobutyl)acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

This compound is an ester characterized by a cyclobutyl ring and a phenyl group. Its unique structure contributes to its biological activity, allowing it to interact with various molecular targets within biological systems.

Biological Activities

1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has been tested against various pathogens, including both Gram-positive and Gram-negative bacteria. The compound demonstrated effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in therapeutic applications .

2. Anti-inflammatory Properties:
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This mechanism may involve the interaction with cellular receptors that regulate inflammation, making it a candidate for further research in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors in biological systems. This binding can lead to modulation of their activity, influencing various physiological processes:

  • Enzyme Interaction: The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Binding: It can interact with cellular receptors that play roles in inflammation and immune response, altering their signaling pathways .

Case Studies

  • Antimicrobial Testing: In a study evaluating the antimicrobial efficacy of various compounds, this compound was found to have a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Assessment: Another study assessed the anti-inflammatory potential using TNF-stimulated expression assays. The results indicated a significant reduction in the expression of VCAM-1 and ICAM-1, markers associated with inflammation, when treated with this compound .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateSignificant
Ethyl acetateLowMinimal
Methyl butyrateLowMinimal

This table highlights the superior biological activities associated with this compound compared to simpler esters such as ethyl acetate and methyl butyrate.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

methyl 2-(3-phenylcyclobutyl)acetate

InChI

InChI=1S/C13H16O2/c1-15-13(14)9-10-7-12(8-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3

InChI Key

DGYTWSILCMXABN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(C1)C2=CC=CC=C2

Origin of Product

United States

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